![molecular formula C17H22N2O2 B1379343 1'-Benzyl-[1,4'-bipiperidine]-2,6-dione CAS No. 1795487-47-6](/img/structure/B1379343.png)
1'-Benzyl-[1,4'-bipiperidine]-2,6-dione
説明
“1’-Benzyl-[1,4’-bipiperidine]-2,6-dione” is a chemical compound. It is used as a building block in the synthesis of donepezil, a reversible inhibitor of acetylcholinesterase .
Synthesis Analysis
Piperidones, such as “1’-Benzyl-[1,4’-bipiperidine]-2,6-dione”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves various catalysts and the resulting piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties .Molecular Structure Analysis
The molecular formula of “1’-Benzyl-[1,4’-bipiperidine]-2,6-dione” is C17H26N2. Its average mass is 258.402 Da and its monoisotopic mass is 258.209595 Da .科学的研究の応用
Synthesis and Biological Applications
- Synthesis and Evaluation Against Viruses and Bacteria :
- A series of derivatives of 3-phenylpiperidine-2,6-dione, including benzyl derivatives, were synthesized and investigated for their in vitro activity against HIV-1 and other viruses, showing moderate protection against CVB-2 and HSV-1. Additionally, these derivatives exhibited antibacterial and antifungal activity (Bielenica et al., 2011).
Material Science and Chemistry Applications
- Corrosion Inhibition :
- New compounds, including derivatives of 1-benzyl-3,3-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, demonstrated effective inhibition properties for mild steel corrosion in acidic solution. This finding is significant in the field of materials chemistry and corrosion science (Chafiq et al., 2020).
Applications in Organic Synthesis
Intermediate in Organic Synthesis :
- The compound has been used as an intermediate in the synthesis of biologically important compounds, as demonstrated in the synthesis of 3,5-dimethylene-4-phenylpiperidine-2,6-dione from Baylis-Hillman adducts. This highlights its role in facilitating complex organic transformations (Lee et al., 2006).
Stereochemical Analysis in Organic Reactions :
- Research has been conducted on the stereoselective reduction of derivatives like 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, providing insights into the mechanisms of stereochemical control in organic synthesis (Jumali et al., 2017).
Synthesis of Pharmaceutical Compounds :
- Its derivatives have been explored in the synthesis of pharmaceutical compounds, such as human A(3) adenosine receptor antagonists, indicating potential applications in drug development (Priego et al., 2002).
作用機序
Target of Action
Similar compounds have been found to interact withAcetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1’-Benzyl-[1,4’-bipiperidine]-2,6-dione .
生化学分析
Biochemical Properties
1’-Benzyl-[1,4’-bipiperidine]-2,6-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access. Additionally, 1’-Benzyl-[1,4’-bipiperidine]-2,6-dione can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream effects. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules .
Cellular Effects
The effects of 1’-Benzyl-[1,4’-bipiperidine]-2,6-dione on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 1’-Benzyl-[1,4’-bipiperidine]-2,6-dione can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. These alterations can impact processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1’-Benzyl-[1,4’-bipiperidine]-2,6-dione exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzyme activity by occupying the active site and blocking substrate access. Additionally, 1’-Benzyl-[1,4’-bipiperidine]-2,6-dione can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are facilitated by the compound’s structural features, which allow it to form stable complexes with target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1’-Benzyl-[1,4’-bipiperidine]-2,6-dione can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation and reduced efficacy. Long-term studies have shown that 1’-Benzyl-[1,4’-bipiperidine]-2,6-dione can have sustained effects on cellular function, with some changes in gene expression and cellular metabolism persisting even after the compound is removed .
Dosage Effects in Animal Models
The effects of 1’-Benzyl-[1,4’-bipiperidine]-2,6-dione in animal models vary with different dosages. At low doses, the compound can exert beneficial effects, such as enhancing cognitive function and reducing inflammation. At higher doses, 1’-Benzyl-[1,4’-bipiperidine]-2,6-dione can cause toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher concentrations .
Metabolic Pathways
1’-Benzyl-[1,4’-bipiperidine]-2,6-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions. These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity. The interactions with metabolic enzymes can also affect the overall metabolic flux and levels of specific metabolites.
Transport and Distribution
Within cells and tissues, 1’-Benzyl-[1,4’-bipiperidine]-2,6-dione is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. The distribution of 1’-Benzyl-[1,4’-bipiperidine]-2,6-dione can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 1’-Benzyl-[1,4’-bipiperidine]-2,6-dione is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 1’-Benzyl-[1,4’-bipiperidine]-2,6-dione can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
特性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16-7-4-8-17(21)19(16)15-9-11-18(12-10-15)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFJBTKOSMNOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone hydrobromide](/img/structure/B1379261.png)
![2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379263.png)

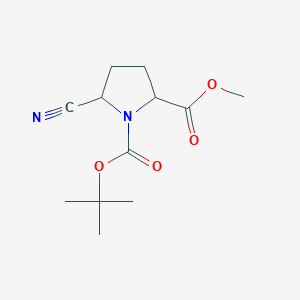


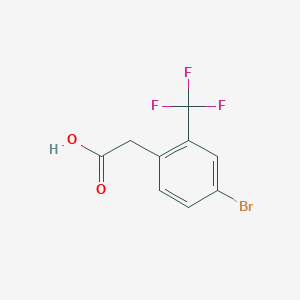
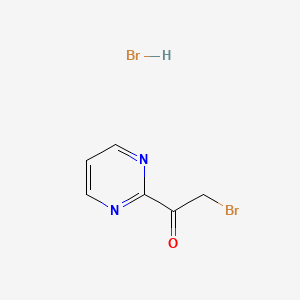
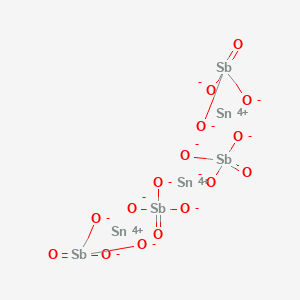
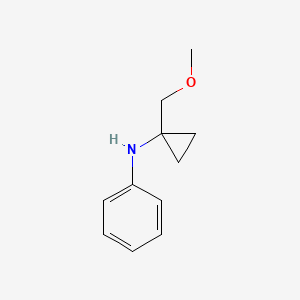
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)-(9CI)](/img/structure/B1379275.png)
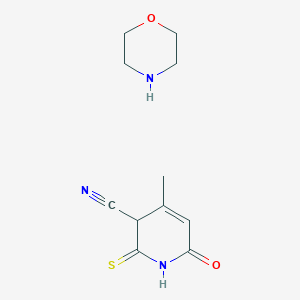
methanone hydrobromide](/img/structure/B1379279.png)
![tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1379283.png)
